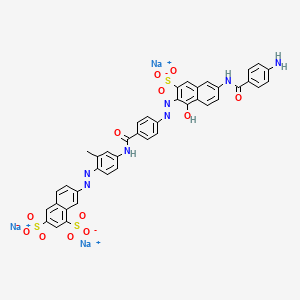
5-Chloro-1-methyl-2-phenyl-1H-imidazole
Vue d'ensemble
Description
“5-Chloro-1-methyl-2-phenyl-1H-imidazole” is a compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazoles has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . A novel ligand was prepared by reacting a diazonium salt solution of 2-amino-4-chloro benzoic acid with 1-methyl imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and various substituents .
Chemical Reactions Analysis
Imidazoles are very practical and versatile in their construction/functionalization and can be considered a rich source of chemical diversity . They participate in a variety of chemical reactions, including the formation of bonds during the formation of the imidazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.64 g/mol . It is a structure that, despite being small, has a unique chemical complexity .
Applications De Recherche Scientifique
Corrosion Inhibition
Imidazole and its derivatives, including those structurally similar to "5-Chloro-1-methyl-2-phenyl-1H-imidazole," have been extensively studied for their corrosion inhibition properties. For instance, studies have demonstrated the efficiency of imidazole derivatives in protecting copper against corrosion in acidic environments. These derivatives act as mixed-type inhibitors, adhering to the copper surface and reducing corrosion rates significantly. The adsorption of these molecules on the copper surface follows a specific isotherm model, indicating physical adsorption as a predominant mechanism (Gašparac, Martin, & Stupnišek-lisac, 2000; Gašparac, Martin, Stupnišek-lisac, & Mandić, 2000).
Photophysical and Electrochemical Properties
Imidazole-based ligands are key components in the development of heteroleptic bis-cyclometalated iridium complexes, showcasing varied photophysical and electrochemical properties. These properties are tunable by modifying the substitution patterns on the phenyl-imidazole ligands, impacting the emission color spectrum from greenish-blue to orange. Such complexes find applications in light-emitting devices and photovoltaics, highlighting the structural versatility and functionality of imidazole derivatives (Baranoff et al., 2011).
Mécanisme D'action
Target of Action
5-Chloro-1-methyl-2-phenyl-1H-imidazole is a 5-halo-1-methylimidazole . It primarily targets the electron-rich iron (III) porphyrin complex . This complex plays a crucial role in the catalyzed epoxidation of olefins .
Mode of Action
The compound interacts with its target by participating in the epoxidation process . This process involves the addition of an oxygen atom to the olefin (alkene) to form an epoxide. The electron-rich iron (III) porphyrin complex acts as a catalyst in this reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidation of olefins . This reaction is catalyzed by the electron-rich iron (III) porphyrin complex . The downstream effects of this pathway can vary depending on the specific olefin involved and the cellular context.
Pharmacokinetics
Imidazoles in general are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of the compound can impact its bioavailability, as it can facilitate its absorption into the bloodstream and its distribution throughout the body .
Result of Action
The primary result of the action of this compound is the formation of epoxides from olefins . Epoxides are highly reactive and can undergo further reactions to form a variety of products. The specific molecular and cellular effects of these products can vary widely depending on the specific olefin and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds, such as other substrates or inhibitors, can also influence the compound’s efficacy and stability
Safety and Hazards
Safety information for “5-Chloro-1-methyl-2-phenyl-1H-imidazole” is not specified in the retrieved documents. However, safety precautions for similar compounds include avoiding inhalation, contact with skin and eyes, and prolonged exposure .
Orientations Futures
The future directions of “5-Chloro-1-methyl-2-phenyl-1H-imidazole” are not specified in the retrieved documents. However, the interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
Propriétés
IUPAC Name |
5-chloro-1-methyl-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDPPHOZQOYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227468 | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-52-6 | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7666-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)










